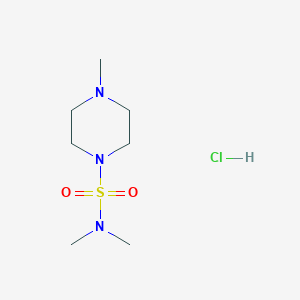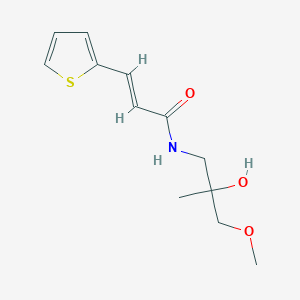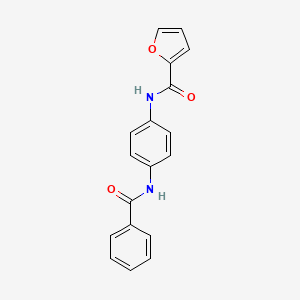
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structural features similar to the target molecule have been evaluated for their antimicrobial properties. For instance, rhodanine-3-acetic acid-based amides have demonstrated significant activity against a variety of bacterial, mycobacterial, and fungal pathogens. These compounds show promise in addressing drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by targeting specific microbial vulnerabilities with minimum inhibitory concentrations indicating potent activity. The antimicrobial efficacy of these compounds highlights their potential in developing new therapeutic agents to combat infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).
Antitumor Activity
Research into thiazolidin-4-one derivatives and benzimidazole-based structures related to the target compound reveals their potential in antitumor applications. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth. The structural modifications in these molecules play a crucial role in their activity, suggesting that fine-tuning the chemical structure could lead to potent anticancer agents. The exploration of these compounds underscores the importance of chemical design in developing new treatments for cancer (Sharma et al., 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs, which share functional groups with the target compound, have focused on their photovoltaic efficiency and ligand-protein interactions. These compounds have been subjected to spectroscopic and quantum mechanical studies to evaluate their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, their interactions with biological targets like Cyclooxygenase 1 (COX1) have been analyzed through molecular docking, revealing insights into their binding affinities and mechanism of action. Such research demonstrates the multifaceted applications of these compounds, ranging from renewable energy technologies to bioactive agents (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-12(2)13-3-5-14(6-4-13)26-10-9-25(20(26)28)11-17(27)24-16-8-7-15(21)18(22)19(16)23/h3-8,12H,9-11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKANUSZIWFRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562710.png)
![2-[2-(4-nitrophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2562711.png)
![N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2562712.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2562716.png)
![1-Methyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B2562717.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562718.png)
![3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione](/img/structure/B2562719.png)